Acetyl tributyl citrate

Catalog No.
S517025
CAS No.
77-90-7
M.F
C20H34O8
M. Wt
402.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tributyl citrate

CAS Number

77-90-7

Product Name

Acetyl tributyl citrate

IUPAC Name

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate

Molecular Formula

C20H34O8

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3

InChI Key

QZCLKYGREBVARF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C

Solubility

In water, 5 mg/L, temp not specified
In water, 4.49 mg/L at 20 °C
In water, 1.7 mg/L at 25 °C
Soluble in organic solvents
0.005 mg/mL
insoluble in water; soulble in alcohol; miscible in oil

Synonyms

2-acetyltributylcitrate, acetyl tributyl citrate, acetyltributylcitrate, ATBC plasticizer

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C

Description

The exact mass of the compound Acetyl tributyl citrate is 402.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.24e-05 m0.005 mg/mlin water, 5 mg/l, temp not specifiedin water, 4.49 mg/l at 20 °cin water, 1.7 mg/l at 25 °csoluble in organic solvents0.005 mg/mlinsoluble in water; soulble in alcohol; miscible in oil. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Substitute for Phthalates:

Phthalates are a class of chemicals widely used in plastics. However, concerns about their safety have led to a search for alternatives. ATBC, being non-volatile and showing lower toxicity in initial studies, emerged as a promising phthalate substitute. It's now used in various products like food packaging, vinyl toys, and even as a pharmaceutical excipient [].

Potential Health Effects:

While considered generally safe by regulatory bodies, recent research suggests potential health concerns with ATBC exposure, particularly at higher doses. Here are some specific areas of investigation:

  • CYP3A Induction: Studies have shown that ATBC can activate a liver enzyme called Cytochrome P450 3A4 (CYP3A4) in the intestines. This enzyme is responsible for metabolizing various drugs and hormones. ATBC activation could potentially alter how these substances are processed in the body [].
  • Impact on Diabetic Mice: Research suggests that ATBC exposure might have adverse effects on the brains of mice with type 2 diabetes. Studies observed cognitive decline in diabetic mice exposed to ATBC, particularly at higher concentrations []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Acetyl tributyl citrate is an organic compound classified as a plasticizer, primarily used to enhance the flexibility and durability of various materials. It is a colorless, viscous liquid that is soluble in organic solvents but has limited solubility in water (approximately 5 mg/L) . The compound is particularly noted for being a potential substitute for phthalate plasticizers like diethylhexyl phthalate and diisononyl phthalate, making it an attractive option in applications where regulatory compliance regarding toxic substances is critical .

Acetyl tributyl citrate is synthesized through the acetylation of tributyl citrate, a process that involves introducing acetyl groups into the tributyl citrate structure. This reaction typically requires an acid catalyst and results in the formation of acetyl tributyl citrate along with the release of water .

In terms of metabolism, acetyl tributyl citrate undergoes rapid hydrolysis in biological systems, leading to several metabolites including acetyl citrate, monobutyl citrate, and dibutyl citrate. These metabolites can be further processed by enzymatic pathways in the liver and intestines .

Research indicates that acetyl tributyl citrate exhibits low toxicity levels in various biological models. In vitro studies have shown minimal cytotoxic effects on HeLa cell cultures. Additionally, pharmacokinetic studies demonstrate that it is rapidly absorbed and metabolized in vivo, with a bioavailability of approximately 27.4% in rats . Notably, acetyl tributyl citrate has been shown to activate the steroid and xenobiotic receptor (SXR), which plays a role in regulating cytochrome P450 enzymes involved in drug metabolism .

The primary method for synthesizing acetyl tributyl citrate involves the following steps:

  • Starting Materials: Tributyl citrate and acetic anhydride or acetic acid.
  • Catalysis: An acid catalyst (such as sulfuric acid) is added to facilitate the reaction.
  • Reaction Conditions: The mixture is heated under controlled conditions to promote esterification.
  • Product Isolation: After completion, the product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method yields a high-purity product suitable for industrial applications .

Acetyl tributyl citrate has diverse applications across various industries:

  • Plasticizer: Widely used in polyvinyl chloride (PVC) products, adhesives, and coatings to enhance flexibility.
  • Cosmetics: Commonly found in nail polishes and other cosmetic formulations due to its emollient properties.
  • Pharmaceuticals: Used as an excipient in oral dosage forms like coated tablets and capsules .
  • Food Packaging: Serves as an indirect food additive in materials that come into contact with food .

Studies have highlighted the interaction of acetyl tributyl citrate with various biological systems. It has been shown to induce cytochrome P450 enzymes selectively in intestinal cells without affecting liver cells significantly. This specificity suggests potential implications for drug metabolism and interactions when used as an excipient in pharmaceuticals . Furthermore, its low toxicity profile makes it a safer alternative for consumer products compared to traditional phthalates.

Acetyl tributyl citrate shares structural similarities with several other plasticizers and citric acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
Acetyl triethyl citrateC12H22O8More volatile; often used in food applications
Tributyl citrateC15H26O7Less soluble; primarily used as a plasticizer
Diethyl phthalateC12H14O4Known endocrine disruptor; less biodegradable
TriacetinC9H14O5Used primarily as a solvent; lower molecular weight
Dibutyl sebacateC18H34O4Higher viscosity; used mainly in lubricants

Acetyl tributyl citrate stands out due to its biodegradable nature and lower toxicity compared to traditional plasticizers like diethyl phthalate, making it increasingly favored in eco-friendly formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pellets or Large Crystals; Liquid; Other Solid
Colorless liquid with a mild sweet odor; [HSDB]
Liquid
colourless, slightly viscous liquid with very faint sweet herbaceous odou

Color/Form

Colorless liquid

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Exact Mass

402.22536804 g/mol

Monoisotopic Mass

402.22536804 g/mol

Boiling Point

331 °C at 732 mm Hg
Boiling Point: 326 °C (purity not stated)
172.00 to 173.00 °C. @ 1.00 mm Hg

Flash Point

204 °C
113 °C - closed cup

Heavy Atom Count

28

Taste

At high levels (e.g., 1000 ppm emulsion in water) it has a mild, fruity, non-descript flavor.

Vapor Density

14.1 (Air = 1; 20 °C)

Density

1.046 at 25 °C
Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible
1.045-1.055

LogP

log Kow = 4.92

Odor

Very faint sweet, herbaceous odor
Odorless

Odor Threshold

Odor perception threshold is 50 mg/L.

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ZBX0N59RZ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2035 of 2064 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Acetyl tributyl citrate is a colorless liquid. It has a very faint sweet, herb-like odor and a mild fruity taste. Acetyl tributyl citrate has moderate solubility in water. USE: Acetyl tributyl citrate is an important commercial chemical that is used as a solvent in paints, inks, and nail enamel. It is also used to make plastics more flexible, including plastics used to make toys and food wrappings. Acetyl tributyl citrate is added as a flavor ingredient in non-alcoholic beverages and is used in the manufacture of many pharmaceutical drugs. EXPOSURE: Workers that use or produce acetyl tributyl citrate may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by drinking beverages containing acetyl tributyl citrate, eating foods stored in plastic materials containing acetyl tributyl citrate, or from skin contact with products containing acetyl tributyl citrate. If acetyl tributyl citrate is released to air, it will be broken down by reaction with other chemicals. It will be in or on particles that eventually fall to the ground. If released to water or soil, acetyl tributyl citrate is expected to bind to soil particles or suspended particles. Acetyl tributyl citrate is not expected to move through soil. Acetyl tributyl citrate is expected to move into air from wet soils or water surfaces. However, binding to soil may slow down this process. Acetyl tributyl citrate is expected to be broken down by microorganisms and may have moderate build up in tissues of aquatic organisms. RISK: Acetyl tributyl citrate did not cause skin irritation or allergic reactions in human volunteers. Additional information about the potential for acetyl tributyl citrate to produce toxic effects in humans was not located. Very mild to no skin irritation and moderate eye irritation have been reported in laboratory animals. No toxic effects were observed in laboratory animals given a single high oral dose of acetyl tributyl citrate. Diarrhea, weight loss, and liver damage were observed in laboratory animals repeatedly fed very high doses. Body weight loss was observed in laboratory animals following repeated skin application of high levels of acetyl tributyl citrate. No changes were observed in reproduction or development in rats exposed to high dose over a short period of time. No tumors were reported in laboratory animals following life-time exposure to high dietary levels of acetyl tributyl citrate. The potential for acetyl tributyl citrate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000455 [mmHg]
VP: 1 mm Hg at 173 °C

Other CAS

77-90-7

Absorption Distribution and Excretion

The metabolism of acetyl tributyl citrate was evaluated using groups of male rats (number of animals, weights, and strain not stated). Each animal received a single oral dose of 14C-acetyl tributyl citrate (dose not stated). At 48 hr post dosing, approximately 99% of the administered dose had been excreted either in urine (59% to 70%), feces (25% to 36%), or in the expired air (2%). Only 0.36% to 1.26% of the dose remained in the tissues or carcass.

Metabolism Metabolites

The metabolism of acetyl tributyl citrate was evaluated using groups of male rats (number of animals, weights, and strain not stated). ... Both the absorption and metabolism of 14C-Acetyl tributyl Citrate proceeded rapidly, and the following metabolites were identified: acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate.

Wikipedia

Acetyltributylcitrate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Film forming; Plasticiser
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

From citric acid via the tributyl ester followed by acetylation.

General Manufacturing Information

Plastics Product Manufacturing
Agriculture, Forestry, Fishing and Hunting
Paint and Coating Manufacturing
Custom Compounding of Purchased Resins
Construction
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Dermal exposure to plasticizers in nail polishes: An alternative major exposure pathway of phosphorus-based compounds

Masahiro Tokumura, Makiko Seo, Qi Wang, Yuichi Miyake, Takashi Amagai, Masakazu Makino
PMID: 30939370   DOI: 10.1016/j.chemosphere.2019.03.108

Abstract

Phosphorus-based compounds are used as plasticizers in the manufacture of many products found in the indoor environment. Here we quantitatively investigated dermal exposure to phosphorus-based compounds contained in 45 nail polishes purchased in Japan. The alternative plasticizer triphenyl phosphate (TPhP) was detected in some samples of the nail polishes made in the USA (concentration, 1.1-1.8 wt%). The potential dermal exposure rates for TPhP, estimated using ConsExpo (version 5.0; Dutch National Institute for Public Health and the Environment), were in the range 200 (5%ile)-1700 (50%ile)-5000 (95%ile) ng kg-bw
day
, which is more than 1400 times the reported values for exposure via dust ingestion and inhalation. Thus, dermal exposure via nail polish may be a major route of exposure to TPhP. The margin of exposure range for TPhP was 3.6 × 10
-4.1 × 10
-1.4 × 10
. For comparison, the potential dermal exposure rate range for the conventional plasticizer dibutyl phthalate and the alternative plasticizer acetyl tributyl citrate was 360-3500-14,000 and 430-4100-17,000 ng kg-bw
day
, respectively, and the margin of exposure range was 4.1 × 10
-4.2 × 10
-1.1 × 10
and 2.3 × 10
-2.4 × 10
-5.9 × 10
, respectively.


Influence of monomer type, plasticizer content, and powder/liquid ratio on setting characteristics of acrylic permanent soft denture liners based on poly(ethyl methacrylate/butyl methacrylate) and acetyl tributyl citrate

Tomoyasu Mori, Kazuma Takase, Kazuhiro Yoshida, Hitomi Okazaki, Hiroshi Murata
PMID: 33814534   DOI: 10.4012/dmj.2020-319

Abstract

We evaluated the influence of monomer type, plasticizer content, and powder/liquid (P/L) ratio on the setting characteristics of light-cured acrylic permanent soft denture liners based on poly(ethyl methacrylate/butyl methacrylate). Two monomers, iso-butyl methacrylate (i-BMA) and 2-ethylhexyl methacrylate (2-EHMA), that contained various concentrations of the plasticizer acetyl tributyl citrate (ATBC) and trace amounts of the photo initiator and reducing agent were used. The P/L ratio was 1.0 or 1.2. The gelation time was measured using a controlled stress rheometer. Materials with i-BMA had shorter gelation times than those for materials with 2-EHMA. The gelation time increased exponentially with increasing plasticizer content. A higher P/L ratio led to a shorter gelation time. The effects of monomer type and plasticizer content were larger than that for the P/L ratio. These results show that 2-EHMA is a suitable monomer for soft denture liners and that the setting characteristics can be controlled via ATBC content.


Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate

Joonwoo Park, Choa Park, Myung Chan Gye, Youngjoo Lee
PMID: 30769184   DOI: 10.1016/j.envres.2019.02.001

Abstract

Plastic products are closely intertwined with modern life. Some plasticizers used in making plastics, such as phthalates, are reported to be endocrine-disrupting chemicals. Plasticizers can be released into the environment, and health risks related to plasticizer exposure have been reported. In addition, due to plastic waste that flows into the ocean, microplastics have been found in marine products, including non-biological seawater products such as sea salt. Plastics can affect the body via a variety of pathways, and therefore safer alternative chemicals are needed. Three chemicals were evaluated: acetyl tributyl citrate (ATBC), triethyl 2-acetylcitrate (ATEC), and trihexyl O-acetylacitrate (ATHC), replacing bis(2-ethylhexyl)phthalate (DEHP), a typical plasticizer. The endocrine-disrupting activities of each chemical, including estrogenic or anti-estrogenic activity (test guideline (TG) No. 455), androgenic or anti-androgenic activity (TG No. 458), steroidogenesis (TG No. 456), and estrogenic properties via a short-term screening test using the uterotrophic assay (TG No. 440), were assessed in accordance with the Organisation for Economic Co-operation and Development guidelines for chemical testing. Our results showed that DEHP, ATBC, ATEC, ATHC possess no estrogenic activity, whereas DEHP, ATBC and ATHC demonstrate anti-estrogenic activity and ATBC anti-androgenic activity. DEHP and ATHC exhibited a disruption in steroidogenesis activities. Additional tests are necessary, but our results suggest that ATEC is a good candidate plasticizer providing a suitable alternative to DEHP.


Removal of batch effects using stratified subsampling of metabolomic data for in vitro endocrine disruptors screening

Julien Boccard, David Tonoli, Petra Strajhar, Fabienne Jeanneret, Alex Odermatt, Serge Rudaz
PMID: 30625615   DOI: 10.1016/j.talanta.2018.11.019

Abstract

The human adrenal cell line H295R constitutes a well-established model to evaluate potential alterations of steroidogenic pathways as a result of chemical exposure. However, to date most assays are based on the targeted investigation of a limited number of steroid hormones, thus preventing in-depth mechanistic interpretation with respect to steroidogenesis. In that context, analytical strategies coupling liquid chromatography and high-resolution mass spectrometry (LC-HRMS) have been reported as promising methods for an extended monitoring of steroid metabolites. However, unwanted sources of variability occurring during the acquisition process, including batch effects, may prevent relevant biochemical information to be properly highlighted. Dedicated data mining strategies are therefore needed to overcome these limitations, and extract relevant extended steroidomic profiles. The present study combines an untargeted LC-HRMS acquisition strategy with automated steroid metabolite annotation based on accurate mass and isotopic patterns, and a chemometric tool allowing the different sources of variability to be decomposed based on experimental design. This workflow was applied to the extended monitoring of steroidogenic dysregulations due to endocrine disrupting chemicals (EDCs) exposure in H295R cell cultures. A series of six chemicals, including acetyl tributylcitrate, octyl methoxycinnamate, torcetrapib, forskolin, linuron, and octocrylene, and dimethylsulfoxide as solvent control, were investigated through the simultaneous monitoring of 130 potential steroid metabolites, repeating the whole experiment independently three times. A stratified subsampling strategy was carried out to remove efficiently systematic batch variations and highlight subgroups of chemicals with similar steroid patterns. The proposed approach was reported as a potent screening strategy, as it allowed specific alterations of the steroid hormone biosynthesis and metabolism related to distinct mechanisms of action to be distinguished.


Structural characterization of potential endocrine disrupting activity of alternate plasticizers di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with human sex hormone-binding globulin

Ishfaq A Sheikh, Mohd A Beg
PMID: 30468821   DOI: 10.1016/j.reprotox.2018.11.003

Abstract

Plasticizers are chemical compounds used to increase the softness and fluidity of polymer materials. Phthalate compounds constitute the most common class of compounds used as plasticizers. However, phthalate plasticizers, especially the predominant di(2-ethylhexyl)phthalate, have been shown to have adverse effects on environment and human health. Hence, efforts have been made to use safer and environmentally friendly alternate non-phthalate plasticizers in industrial applications. The present study involves structural binding studies on endocrine disrupting potential of three high volume alternate plasticizer compounds, i.e., di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with sex hormone binding globulin (SHBG). This study showed that DEHA, ATBC and TPIB bind in the ligand binding pocket of SHBG and the structural binding results suggested that the three alternate plasticizers may interfere in the steroid binding of SHBG and thus may cause dysfunction in sex steroid homeostasis.


Identification of intentionally and non-intentionally added substances in plastic packaging materials and their migration into food products

Verónica García Ibarra, Ana Rodríguez Bernaldo de Quirós, Perfecto Paseiro Losada, Raquel Sendón
PMID: 29732500   DOI: 10.1007/s00216-018-1058-y

Abstract

Plastic materials are widely used in food packaging applications; however, there is increased concern because of the possible release of undesirable components into foodstuffs. Migration of plastic constituents not only has the potential to affect product quality but also constitutes a risk to consumer health. In order to check the safety of food contact materials, analytical methodologies to identify potential migrants are required. In the first part of this work, a GC/MS screening method was developed for the identification of components from plastic packaging materials including intentionally and "non-intentionally added substances" (NIAS) as potential migrants. In the second part of this study, the presence of seven compounds (bis (2-ethylhexyl) phthalate (DEHP), diethyl phthalate (DEP), diisobutyl phthalate (DIBP), dibutyl phthalate (DBP), butylated hydroxytoluene (BHT), acetyl tributyl citrate (ATBC), benzophenone (BP)) previously identified in packaging materials were investigated in food products (corn and potatoes snacks, cookies, and cakes). For this purpose, a suitable extraction method was developed and quantification was performed using GC-MS. The developed method was validated in terms of linearity, recovery, repeatability, and limits of detection and quantification. The spiked recoveries varied between 82.7 and 116.1%, and relative standard deviation (RSD) was in the range of 2.22-15.9%. The plasticizer ATBC was the most detected compound (94% samples), followed by DEP (65%), DEHP (47%), BP (44%), DBP (35%), DIBP (21%), and BHT (12%). Regarding phthalates, DEP and DEHP were the most frequently detected compounds in concentrations up to 1.44 μg g
. In some samples, only DBP exceeded the European SML of 0.3 mg kg
established in Regulation 10/2011. Graphical abstract Chemical migration from plastic packaging into food.


The effect of crude drugs on the angiogenic property and dynamic viscoelasticity of PEMA-based soft polymer materials

Wei-Qi Wang, Guang Hong, Jian-Min Han, Hiroshi Murata, Keiichi Sasaki
PMID: 28747598   DOI: 10.4012/dmj.2016-387

Abstract

This study aimed to determine the effect of crude drugs on the dynamic viscoelasticity and angiogenic property of soft polymer materials, in vitro. Two kinds of polyethyl methacrylates, and crude drugs (Astragalus membranaceus Bunge [HQ] and Salvia miltiorrhiza Bunge [DS]) were used in their powdered forms. And, acetyl tributyl citrate and ethyl alcohol were used in the liquid form. The dynamic viscoelasticity of each specimen was measured after 0, 1, 3, 7, 14 and 28 days of immersion in distilled water. The CellPlayer angiogenesis PrimeKit assay was used to test angiogenesis. Significant differences in dynamic viscoelasticity were observed among the materials. Specimens containing 1 wt% HQ showed higher angiogenic activity than those containing 5 wt% and 10 wt% HQ, and DS. Our results suggest that the addition of low amounts of crude drugs to soft polymer materials may promote angiogenesis in human tissues.


Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids

Petra Strajhar, David Tonoli, Fabienne Jeanneret, Raphaella M Imhof, Vanessa Malagnino, Melanie Patt, Denise V Kratschmar, Julien Boccard, Serge Rudaz, Alex Odermatt
PMID: 28235592   DOI: 10.1016/j.tox.2017.02.010

Abstract

The validated OECD test guideline 456 based on human adrenal H295R cells promotes measurement of testosterone and estradiol production as read-out to identify potential endocrine disrupting chemicals. This study aimed to establish optimal conditions for using H295R cells to detect chemicals interfering with the production of key adrenal steroids. H295R cells' supernatants were characterized by liquid chromatography-mass spectrometry (LC-MS)-based steroid profiling, and the influence of experimental conditions including time and serum content was assessed. Steroid profiles were determined before and after incubation with reference compounds and chemicals to be tested for potential disruption of adrenal steroidogenesis. The H295R cells cultivated according to the OECD test guideline produced progestins, glucocorticoids, mineralocorticoids and adrenal androgens but only very low amounts of testosterone. However, testosterone contained in Nu-serum was metabolized during the 48h incubation. Thus, inclusion of positive and negative controls and a steroid profile of the complete medium prior to the experiment (t=0h) was necessary to characterize H295R cells' steroid production and indicate alterations caused by exposure to chemicals. Among the tested chemicals, octyl methoxycinnamate and acetyl tributylcitrate resembled the corticosteroid induction pattern of the positive control torcetrapib. Gene expression analysis revealed that octyl methoxycinnamate and acetyl tributylcitrate enhanced CYP11B2 expression, although less pronounced than torcetrapib. Further experiments need to assess the toxicological relevance of octyl methoxycinnamate- and acetyl tributylcitrate-induced corticosteroid production. In conclusion, the extended profiling and appropriate controls allow detecting chemicals that act on steroidogenesis and provide initial mechanistic evidence for prioritizing chemicals for further investigations.


Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice

Lindsay M Rasmussen, Nivedita Sen, Xiaosong Liu, Zelieann R Craig
PMID: 27866379   DOI: 10.1002/jat.3413

Abstract

Acetyl tributyl citrate (ATBC), is a phthalate substitute used in food and medical plastics, cosmetics and toys. Although systemically safe up to 1000 mg kg
day
, its ability to cause reproductive toxicity in females at levels below 50 mg kg
day
has not been examined. This study evaluated the effects of lower ATBC exposures on female reproduction using mice. Adult CD-1 females (n = 7-8 per treatment) were dosed orally with tocopherol-stripped corn oil (vehicle), 5 or 10 mg kg
day
ATBC daily for 15 days, and then bred with a proven breeder male. ATBC exposure did not alter body weights, estrous cyclicity, and gestational and litter parameters. Relative spleen weight was slightly increased in the 5 mg kg
day
group. ATBC at 10 mg kg
day
targeted ovarian follicles and decreased the number of primordial, primary and secondary follicles present in the ovary. These findings suggest that low levels of ATBC may be detrimental to ovarian function, thus, more information is needed to understand better the impact of ATBC on female reproduction. Copyright © 2016 John Wiley & Sons, Ltd.


Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability

Lindsay M Rasmussen, Nivedita Sen, Jahaira C Vera, Xiaosong Liu, Zelieann R Craig
PMID: 28486587   DOI: 10.1095/biolreprod.116.144691

Abstract

Dibutyl phthalate (DBP) is present in consumer products and the coating of some oral medications. Acetyl tributyl citrate (ATBC) has been proposed as an alternative to DBP because DBP causes endocrine disruption in animal models. Following ingestion, DBP is converted to its main metabolite mono-butyl phthalate (MBP) which has been detected in >90% of human follicular fluid samples. Previous studies show that DBP reduces the number of antral follicles present in the ovaries of mice. Thus, this study was designed to evaluate the effects of DBP, MBP, and ATBC on in vitro growth and viability of mouse ovarian antral follicles. Antral follicles were isolated from CD-1 females (PND32-37) and treated with vehicle, DBP, MBP, or ATBC (starting at 0.001 and up to 1000 μg/ml for DBP; 24-72 h). Follicle diameter, ATP production, qPCR, and TUNEL were used to measure follicle growth, viability, cell cycle and apoptosis gene expression, and cell death-associated DNA fragmentation, respectively. While MBP did not cause toxicity, DBP exposure at ≥10 μg/ml resulted in growth inhibition followed by cytoxicity at ≥500 μg/ml. ATBC increased the number of nongrowing follicles at 0.01 μg/ml and did not affect ATP production, but increased TUNEL positive area in treated follicles. Gene expression results suggest that cytotoxicity in DBP-treated follicles occurs via activation of cell cycle arrest prior to follicular death. These findings suggest that concentrations of DBP ≥10 μg/ml are detrimental to antral follicles and that ATBC should be examined further as it may disrupt antral follicle function at low concentrations.


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